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Compound of Interest

Compound Name: Analgesin

Cat. No.: B1209218

An In-depth Examination of a Pioneering Synthetic Analgesic for Researchers, Scientists, and
Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core
scientific principles of Analgesin, more formally known as Phenazone or Antipyrine. As one of
the first synthetic non-opioid analgesics, Phenazone holds a significant place in the history of
pharmacology and drug development. This document details its synthesis, mechanism of
action, pharmacokinetic profile, and the experimental methodologies used to elucidate its
therapeutic properties. Quantitative data are presented in structured tables for clarity, and key
biological and experimental pathways are visualized using diagrams to facilitate a deeper
understanding for a technical audience.

Introduction and Historical Context

Phenazone, also known by trade names such as Analgesin and Antipyrine, was a
groundbreaking discovery in the late 19th century, marking a pivotal shift from reliance on
plant-derived alkaloids to synthetic medicinal chemistry for pain and fever management.[1] Its
introduction to the market predated that of aspirin and acetaminophen, establishing a new
therapeutic category of non-narcotic analgesics and antipyretics.

Discovery and Key Milestones
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Phenazone was first synthesized in the early 1880s by German chemist Ludwig Knorr.[1] The
patent for this novel compound was secured in 1883, and it quickly became one of the most
widely used drugs for pain and fever reduction.[1] This discovery was a significant event in the
history of medicine, as Phenazone was one of the earliest synthetic drugs to be introduced,
following chloral hydrate.[1] Over time, while its use has been largely superseded by newer
nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and paracetamol due to safety
concerns, it remains available in some countries and is a vital tool in pharmacological research,
particularly for studying drug metabolism.[1]

Chemical Synthesis

The synthesis of Phenazone is a classic example of pyrazolone synthesis. The process
involves two primary steps: the condensation of phenylhydrazine with an ester, followed by
methylation.

Reaction Scheme

The synthesis of Phenazone proceeds via the condensation of phenylhydrazine and ethyl
acetoacetate, followed by methylation of the resulting 1-phenyl-3-methylpyrazolone
intermediate.[1]

Experimental Protocol: Synthesis of Phenazone

Step 1: Condensation of Phenylhydrazine and Ethyl Acetoacetate

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of
phenylhydrazine and ethyl acetoacetate.

Add a basic catalyst, such as sodium ethoxide, to the mixture.

Heat the reaction mixture under reflux for 1-2 hours.

After cooling, the intermediate product, 1-phenyl-3-methylpyrazolone, will precipitate.

Isolate the intermediate by filtration and wash with a suitable solvent, such as ethanol.

Step 2: Methylation of 1-phenyl-3-methylpyrazolone
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e Suspend the dried 1-phenyl-3-methylpyrazolone in a suitable solvent, such as methanol or
dimethylformamide.

» Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the suspension.

e The reaction is typically carried out at room temperature or with gentle heating.

e Monitor the reaction for completion using thin-layer chromatography.

o Upon completion, pour the reaction mixture into water to precipitate the crude Phenazone.

» Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure
Phenazone as needle-like crystals.[1]

Pharmacological Profile

Phenazone is classified as a nonsteroidal anti-inflammatory drug (NSAID) and exhibits
analgesic, antipyretic, and anti-inflammatory properties.[1]

Mechanism of Action

The primary mechanism of action of Phenazone is the inhibition of cyclooxygenase (COX)
enzymes.[2] By blocking the activity of both COX-1 and COX-2, Phenazone prevents the
conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and
inflammation.[2] This non-selective inhibition of COX enzymes is characteristic of many first-
generation NSAIDs.[2]

Signaling Pathway of Phenazone's Analgesic and Antipyretic Action
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Caption: Phenazone inhibits COX-1 and COX-2 enzymes, blocking prostaglandin synthesis.

Quantitative Pharmacological Data

While specific IC50 values for Phenazone's inhibition of COX-1 and COX-2 are not readily
available in recent literature, its non-selective nature is well-established. The following table
summarizes key pharmacokinetic parameters.

Parameter Value Species Reference
Bioavailability (Oral) ~97-100% Human [1]
Elimination Half-life ~12 hours Human [1]

Protein Binding Negligible Human

) Hepatic (Cytochrome
Metabolism Human [2]
P450 enzymes)

Excretion Primarily renal Human [2]

Key Experimental Protocols

The analgesic and antipyretic properties of Phenazone have been characterized using various
animal models. The following are representative protocols.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used model assesses the peripheral analgesic effects of a compound by measuring
the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of
acetic acid.

Experimental Workflow for Acetic Acid-Induced Writhing Test
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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